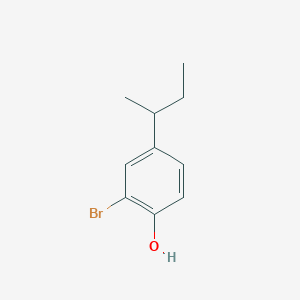

2-溴-4-(仲丁基)苯酚

描述

The compound of interest, 2-Bromo-4-(sec-butyl)phenol, is a brominated phenolic compound with a sec-butyl group attached to the aromatic ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated phenolic compounds and their properties, which can be used to infer some aspects of 2-Bromo-4-(sec-butyl)phenol.

Synthesis Analysis

The synthesis of brominated phenolic compounds often involves electrophilic substitution reactions, as seen in the synthesis of 2,4,6-Bromo-4'-nitro ether, which uses phenol, bromine, and 4-nitro-chlorobenzene as raw materials . Similarly, various Schiff base compounds, which are structurally related to brominated phenols, are synthesized through condensation reactions involving an aldehyde and an amine, as reported in the synthesis of different 4-bromo-2-substituted phenol derivatives . These methods could potentially be adapted for the synthesis of 2-Bromo-4-(sec-butyl)phenol.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . For example, the crystal structure of a related compound, Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, shows that the bromophenyl ring is twisted from the benzimidazole mean plane . Such analyses provide detailed information on the geometry and electronic properties of these molecules.

Chemical Reactions Analysis

Brominated phenolic compounds can participate in various chemical reactions. For instance, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes leads to the functionalization of phenols . Schiff bases derived from brominated phenols can form complexes with metals, as seen in the copper(II) and oxido-vanadium(IV) complexes of a 4-bromo-2-substituted phenol . These reactions highlight the reactivity of brominated phenols and their potential applications in organic synthesis and coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's optical and electronic properties, as well as its vibrational frequencies . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds . Additionally, the thermal behavior of brominated phenols and their derivatives can be studied through thermogravimetric analysis (TGA), which provides insights into their stability and decomposition patterns .

科学研究应用

抗惊厥特性

- 当 2-溴-4-(仲丁基)苯酚用 4-羟基-三氟乙基 (4-HTFE) 基团修饰后,在部分性癫痫小鼠模型中表现出显着的抗惊厥活性。这些化合物中像仲丁基这样的支链烷基对其抗癫痫作用至关重要 (Mishra 和 Baker,2012)。

基础油中的添加剂性能

- 合成了具有 2-仲丁基基团的新型偶氮苯酚,发现它们可以提高埃及润滑基础油的抗氧化效率。使用各种光谱方法对这些化合物进行了表征,并测试了它们提高油稳定性的效率 (Ashmawy 等,2017)。

合成药物中间体

- 仲丁胺和氰酸钾用于合成仲丁基脲,然后进一步加工以生产仲丁基-6-甲基尿嘧啶衍生物,包括 5-溴-3-仲丁基-6-甲基尿嘧啶。该工艺证明了在合成药物中间体中使用仲丁基基团的潜力 (黄友林,2007)。

氧化反应动力学

- 涉及取代苯酚的氧化反应动力学研究,包括 4-仲丁基苯酚,揭示了反应机理和影响这些过程的参数。这项研究有助于理解各种工业和环境背景下的化学反应性 (Mathew,2012)。

偶氮染料的抗菌活性

- 合成了含有 4-(仲丁基)基团的偶氮染料并评估了它们的抗菌活性。这些染料对选定的微生物表现出显着的功效,突出了仲丁基基团在生物活性化合物中的潜力 (Bal 等,2014)。

溴化反应机理

- 研究了某些苯酚(如 2,4-二甲基苯酚和 4-叔丁基-2-甲基苯酚)的溴化反应,以了解这些反应中涉及的机理。这项研究为涉及溴化合物的化学合成过程提供了宝贵的见解 (Brittain 等,1982)。

烷基化动力学

- 使用离子液体催化剂研究苯酚与叔丁醇的烷基化动力学,展示了仲丁基基团在增强化学反应中的有效性,尤其是在生产工业化学品方面 (Elavarasan 等,2011)。

基础油中的氧化稳定性

- 对基础油氧化稳定性的研究表明,包括 2-仲丁基-4-苯酚衍生物在内的偶氮化合物可以提高控制氧化过程的效率。这项研究对于润滑剂和其他相关领域的工业应用具有重要意义 (Osman,2016)。

化学反应中的空间位阻

- 对空间位阻苯酚的反应性进行研究,包括那些具有仲丁基基团的苯酚,提供了空间效应对化学反应动力学和机理的影响的见解 (Kukes 等,1973)。

安全和危害

2-Bromo-4-(sec-butyl)phenol is classified as an irritant . It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid contact with skin and eyes .

Relevant Papers One relevant paper discusses the use of LC–MS/MS methods for the simultaneous determination of synthetic phenol antioxidants (SPAs) and relevant metabolites .

作用机制

Target of Action

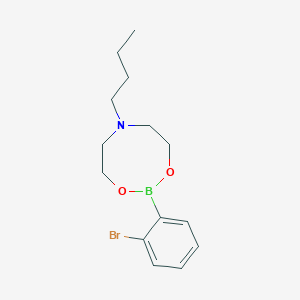

It is known that brominated phenols are often used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2-Bromo-4-(sec-butyl)phenol likely involves its participation in the Suzuki-Miyaura coupling reaction . In this reaction, the bromine atom on the phenol ring can be replaced by an organoboron compound in the presence of a palladium catalyst . This reaction is facilitated by the electrophilic nature of the bromine atom and the nucleophilic nature of the organoboron compound .

Biochemical Pathways

It is known that brominated phenols can participate in various organic synthesis reactions, including the suzuki-miyaura coupling mentioned above . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (22912 g/mol) , may influence its pharmacokinetic behavior.

Action Environment

The action, efficacy, and stability of 2-Bromo-4-(sec-butyl)phenol can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the type of catalyst used, the temperature, and the pH of the reaction environment .

属性

IUPAC Name |

2-bromo-4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAINGYFRUOVIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586393 | |

| Record name | 2-Bromo-4-(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(sec-butyl)phenol | |

CAS RN |

63762-55-0 | |

| Record name | 2-Bromo-4-(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

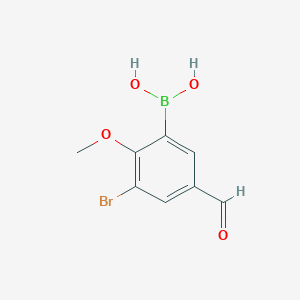

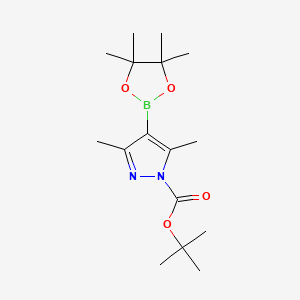

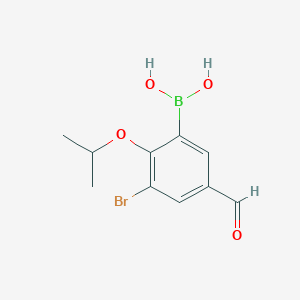

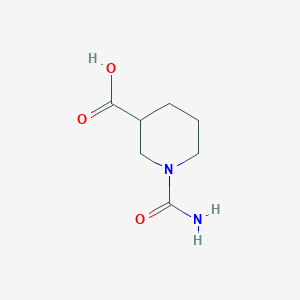

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。